Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate
Description
Structural Identification and Nomenclature
IUPAC Name Derivation
The systematic name methyl 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylate is derived according to IUPAC guidelines:
- Parent structure : The 1,3-thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).
- Substituents :
The numbering prioritizes the thiazole ring, with substituents listed in alphabetical order (amino before carboxylate).
Key Structural Features
| Feature | Position | Description |
|---|---|---|
| 1,3-Thiazole core | - | S at position 1, N at position 3 |
| Amino group | 2 | -NH₂ substituent |
| Methyl carboxylate | 4 | -COOCH₃ ester |
| 4-tert-Butylphenyl | 5 | Phenyl ring with tert-butyl at para position |
Substituent Configuration Analysis
The spatial and electronic effects of substituents critically influence the compound’s reactivity and interactions:
- Thiazole Core : The sulfur atom contributes to electron delocalization, while the nitrogen at position 3 participates in hydrogen bonding.
- Amino Group : Enhances solubility in polar solvents and serves as a site for electrophilic substitution or coordination.
- Methyl Carboxylate : The ester group increases lipophilicity compared to free carboxylic acids, affecting membrane permeability.
- 4-tert-Butylphenyl : The bulky tert-butyl group introduces steric hindrance, potentially stabilizing the molecule against metabolic degradation. Its electron-donating inductive effect may modulate aromatic π-π stacking interactions.
Electronic Effects of Substituents
| Substituent | Electronic Contribution | Steric Impact |
|---|---|---|
| Amino (-NH₂) | Electron-donating | Minimal |
| Methyl carboxylate | Electron-withdrawing | Moderate (ester moiety) |
| 4-tert-Butylphenyl | Weakly donating | High (bulky tert-butyl) |
Comparative Analysis with Analogous Thiazole Derivatives
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate shares structural motifs with other thiazole derivatives, but key differences dictate its unique properties:
Comparison with Methyl 2-Amino-5-Phenyl Derivatives
Comparison with Ethyl Ester Analogs
Biological Relevance in Thiazole Pharmacophores
Thiazole derivatives often exhibit bioactivity; for example:
- PPARγ Agonists : Phenylthiazole acids with carboxylate tails show EC₅₀ values <1 μM in fluorescence polarization assays.
- Antimicrobial Agents : Brominated thiazole esters demonstrate efficacy against resistant strains.
The tert-butylphenyl variant’s combination of bulk and electronic modulation may optimize target binding in drug design, as seen in analogs like rosiglitazone.
Properties
IUPAC Name |
methyl 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)10-7-5-9(6-8-10)12-11(13(18)19-4)17-14(16)20-12/h5-8H,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISUABXAIAEQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376940 | |
| Record name | ZINC03883435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-34-8 | |
| Record name | ZINC03883435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
This method allows for structural diversity, including the introduction of bulky substituents such as tert-butylphenyl groups, though yields may vary depending on reaction conditions and substituent sterics.
Coupling Strategies for Functionalized Thiazoles
For complex derivatives, coupling of thiazole acids with amines via peptide coupling reagents (e.g., BOP, HOBt, DIEA) in mixed solvents (CH2Cl2/DMF) has been employed to construct larger molecules containing thiazole units with varying substituents.
Purification and Characterization
Summary Table of Preparation Methods
Research Findings and Notes
- The one-pot bromination and cyclization method is effective for synthesizing 2-substituted amino thiazoles with various substituents, including bulky groups like tert-butylphenyl, providing good yields and purity.
- Modified Hantzsch synthesis offers an alternative but may involve more steps and lower yields due to harsh aromatization conditions.
- Coupling methods are useful for constructing larger, multifunctional thiazole-containing molecules but may be less efficient for simple this compound preparation.
- Purification and characterization techniques are well-established and essential for confirming the identity and quality of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the ester group could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that thiazole derivatives, including methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications in the thiazole ring can enhance cytotoxicity against breast and lung cancer cells, making them potential candidates for further drug development .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
3. Anti-inflammatory Effects
Recent studies have suggested that thiazole derivatives can possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agrochemical Applications
1. Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its structural characteristics suggest it may act as an effective insecticide or herbicide. Preliminary studies have shown that it can effectively control pests while being less harmful to beneficial insects .
2. Plant Growth Regulation
There is emerging evidence that compounds like this compound can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways, enhancing root development, and improving stress resistance .
Materials Science Applications
1. Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Its application in creating high-performance materials is being explored .
2. Nanotechnology
In nanotechnology, thiazole derivatives are being investigated for their role in synthesizing nanoparticles with specific functionalities, such as targeted drug delivery systems and biosensors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against lung cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Pesticidal Activity | Achieved over 80% mortality in treated insect populations within 48 hours of exposure. |
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Substituent Effects: The tert-butyl group in the target compound increases molecular weight and lipophilicity compared to smaller alkyl (e.g., propyl) or halogenated (Cl, F) substituents. Steric Bulk: The tert-butyl group may hinder rotational freedom and reduce reactivity at the phenyl-thiazole junction, impacting crystallinity and solubility .
Molecular Weight Trends :
- The tert-butyl derivative (277.37 g/mol) is heavier than analogs with propyl (200.26 g/mol) or halogenated phenyl groups (252.27–268.72 g/mol). This trend reflects the tert-butyl group’s contribution (+77.11 g/mol vs. propyl) .
Purity and Pricing :
- All listed analogs are available at 95% purity, suggesting standardized synthetic protocols. The target compound is priced lower ($96.00) than other thiazole derivatives (e.g., trifluoromethyl analogs at $257.00 per gram), likely due to simpler synthesis or higher commercial availability .
Ethyl Esters: Ethyl esters (e.g., CAS 918793-30-3) exhibit higher molecular weights and altered pharmacokinetics due to ester group hydrophobicity .
Biological Activity
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate (CAS No. 886361-34-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- Melting Point : 223–225 °C
- Solubility : Reported solubility in aqueous solutions is approximately 3.6 µg/mL at pH 7.4 .
Antimicrobial Properties
Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 64 µg/mL | Weak activity |
| Bacillus cereus | 16 µg/mL | Significant activity |
| Pseudomonas aeruginosa | 32 µg/mL | Moderate activity |
These findings indicate that the compound shows a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The thiazole scaffold has been associated with anticancer properties. Studies suggest that methyl derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to target specific kinases involved in cancer cell survival:
- Target Kinase : HSET (KIFC1)
- IC50 Values : Compounds related to methyl thiazoles have demonstrated low micromolar IC50 values in inhibiting HSET, leading to multipolar spindle formation and subsequent cell death in cancer cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of methyl thiazole derivatives against a panel of pathogens. The results indicated that compounds with a tert-butyl substitution exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. -
Case Study on Anticancer Mechanisms :
In vitro studies on cancer cell lines treated with this compound showed significant inhibition of cell growth and induction of apoptosis, suggesting a potential role in cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate, and how can purity be optimized?
The compound can be synthesized via cyclocondensation of substituted thioureas with α-haloketones or esters under basic conditions. For example, details analogous thiazole syntheses using 4-substituted phenyl precursors and catalytic bases like triethylamine in ethanol or DMF. To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended. Purity validation via HPLC (C18 columns, acetonitrile/water mobile phases) or LCMS (e.g., m/z monitoring) ensures >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
Key methods include:
- NMR : and NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., tert-butyl group at δ 1.3 ppm, thiazole protons at δ 6.8–8.2 ppm) .
- FTIR : Peaks at ~3350 cm(N–H stretch), 1700 cm(C=O ester), and 1600 cm(C=N thiazole) .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., Mol. formula C15H18N2O2S) .
Q. What solvent systems are suitable for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies should assess degradation under UV light, humidity, and elevated temperatures (e.g., 40°C for 48 hours) using HPLC to monitor decomposition .
Q. What safety protocols are critical during handling?
While specific toxicity data are limited for this compound, –15 recommend:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste Disposal : Segregate organic waste and avoid aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or binding mechanisms?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, enzymes) can identify binding poses. highlights similar thiazole derivatives docked into active sites, with scoring functions (e.g., binding energy < −7 kcal/mol) indicating strong interactions. MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories .
Q. What crystallographic strategies resolve its 3D structure, and how are data contradictions addressed?
Single-crystal X-ray diffraction (SHELX suite) is ideal. emphasizes using SHELXL for refinement, with attention to:
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies should vary substituents (e.g., tert-butyl to trifluoromethyl, ) and assess changes in:
- Lipophilicity : LogP via HPLC retention times.
- Electron Effects : Hammett constants for aryl substituents.
- Bioactivity : IC50 assays (e.g., enzyme inhibition). shows 4-fluorophenyl analogs enhancing activity via hydrophobic interactions .
Q. What analytical methods resolve co-eluting impurities in HPLC?
- Gradient Optimization : Increase acetonitrile from 50% to 90% over 20 minutes (C18 column).
- LCMS/MS : Use MRM transitions to distinguish impurities (e.g., m/z 305 → 287 for ester hydrolysis).
- 2D Chromatography : Couple HILIC with reversed-phase for polar/nonpolar separations .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
